molecular formula C22H14BrF3N2O3 B3028083 1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one CAS No. 1571034-57-5

1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one

Cat. No.: B3028083
CAS No.: 1571034-57-5
M. Wt: 491.3
InChI Key: FCMZEYLRIRBTEL-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H14BrF3N2O3 and its molecular weight is 491.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

For instance, studies on compounds with bromobenzyl, isoxazolyl, and pyridinone groups have explored their synthesis methods, crystal structures, and potential biological activities. These compounds are often synthesized through multi-step reactions involving heterocyclic building blocks and are characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. Biological evaluations have highlighted their antimicrobial activities against various bacterial and fungal strains, suggesting their potential as leads in drug discovery.

Scientific Research Applications:

  • Synthesis and Structural Characterization

    Compounds with similar structural motifs are synthesized using various organic synthesis techniques and characterized by NMR, IR spectroscopy, and sometimes X-ray crystallography to determine their molecular and crystal structures.

  • Biological Activity Assessments

    These compounds are often evaluated for their biological activities, such as antimicrobial effects against a range of pathogens. This involves testing their efficacy in inhibiting the growth of bacteria and fungi, which can lead to potential applications in developing new antimicrobial agents.

  • Molecular Docking Studies

    Some studies may involve in silico molecular docking to predict the binding efficiency and mode of interaction of these compounds with biological targets, such as enzymes or receptors. This can provide insights into their mechanism of action and potential therapeutic applications.

For detailed information on these aspects, the following references provide a foundation for understanding the scientific research applications of compounds with similar structural features:

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrF3N2O3/c23-17-3-1-2-14(10-17)12-28-13-16(6-9-21(28)29)20-11-19(27-31-20)15-4-7-18(8-5-15)30-22(24,25)26/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMZEYLRIRBTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(C=CC2=O)C3=CC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122253
Record name 1-[(3-Bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-5-isoxazolyl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571034-57-5
Record name 1-[(3-Bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-5-isoxazolyl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571034-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Bromophenyl)methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-5-isoxazolyl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one
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1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one
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1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one
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1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one
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1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one
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1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.